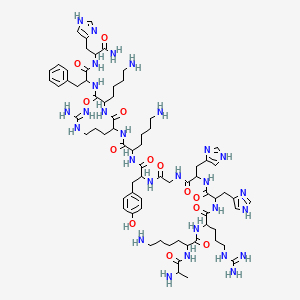
H-DL-Ala-DL-Lys-DL-Arg-DL-His-DL-His-Gly-DL-Tyr-DL-Lys-DL-Arg-DL-Lys-DL-Phe-DL-His-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular peptide sequence is composed of alanine, lysine, arginine, histidine, glycine, tyrosine, phenylalanine, and a C-terminal amidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are used to protect amino groups during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.
Scientific Research Applications
Chemistry
Peptides like Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 are used in studying protein-protein interactions, enzyme-substrate interactions, and as building blocks for designing novel biomolecules.
Biology
In biological research, peptides serve as tools for investigating cellular processes, signaling pathways, and receptor-ligand interactions. They can also be used as antigens for generating antibodies.
Medicine
Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides are also explored for their role in targeted drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. For example, they can mimic natural ligands to activate or inhibit signaling pathways. The molecular targets and pathways involved vary based on the peptide’s function and application.
Comparison with Similar Compounds
Similar Compounds
Dermorphin: A heptapeptide with potent opioid activity.
Enkephalins: Pentapeptides involved in regulating pain and emotion.
Substance P: An undecapeptide involved in pain perception and inflammatory processes.
Uniqueness
Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties, making it valuable for specific research and therapeutic applications.
Properties
InChI |
InChI=1S/C71H110N28O13/c1-41(75)60(103)91-48(15-5-8-24-72)62(105)94-52(19-12-28-85-71(79)80)66(109)99-57(33-46-36-83-40-89-46)69(112)98-56(32-45-35-82-39-88-45)61(104)86-37-58(101)90-54(30-43-20-22-47(100)23-21-43)67(110)95-49(16-6-9-25-73)63(106)93-51(18-11-27-84-70(77)78)64(107)92-50(17-7-10-26-74)65(108)97-55(29-42-13-3-2-4-14-42)68(111)96-53(59(76)102)31-44-34-81-38-87-44/h2-4,13-14,20-23,34-36,38-41,48-57,100H,5-12,15-19,24-33,37,72-75H2,1H3,(H2,76,102)(H,81,87)(H,82,88)(H,83,89)(H,86,104)(H,90,101)(H,91,103)(H,92,107)(H,93,106)(H,94,105)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H4,77,78,84)(H4,79,80,85) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPZXXSPHGPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H110N28O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1563.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














